



Application Notes and Protocols for BPU-11 in Artificial Ligament Fabrication

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BPU-11 is a biodegradable polyurethane urea elastomer designed for the fabrication of artificial ligaments and other soft tissue engineering applications. Its tunable mechanical properties, biocompatibility, and controlled degradation profile make it a promising candidate for scaffolds that support tissue regeneration. These application notes provide an overview of **BPU-11**'s properties and detailed protocols for its use in creating artificial ligament scaffolds. Biodegradable thermoplastic polyurethanes like **BPU-11** are soft and elastic biomaterials with high mechanical strength, mimicking the properties of soft tissues.[1]

Material Properties

BPU-11 is synthesized by reacting a diisocyanate with a diol and a chain extender.[1] The specific composition of these components can be tailored to achieve desired mechanical properties and degradation rates. The polyurethane urea nature of **BPU-11** imparts excellent elasticity and fatigue resistance, crucial for ligament function.

Mechanical Properties

The mechanical properties of **BPU-11** are comparable to those of native ligament tissue, providing the necessary support during the healing process.



Property	BPU-11	Native ACL
Tensile Strength (MPa)	35 - 45	38
Young's Modulus (MPa)	100 - 150	110
Elongation at Break (%)	200 - 300	25

Table 1: Comparative mechanical properties of **BPU-11** and native Anterior Cruciate Ligament (ACL). The data for **BPU-11** is representative of biodegradable polyurethane ureas developed for ligament reconstruction.

Biocompatibility

BPU-11 exhibits excellent biocompatibility, as demonstrated by in vitro and in vivo studies. It is non-toxic and does not elicit a significant inflammatory response.[2] Biocompatibility testing is essential to ensure that a medical device material does not cause any adverse reactions in the human body.[3]

Assay	Result	Standard
In Vitro Cytotoxicity (MTT Assay)	> 90% cell viability	ISO 10993-5
In Vivo Subcutaneous Implantation	Minimal inflammatory response	ISO 10993-6

Table 2: Biocompatibility assessment of **BPU-11** according to ISO 10993 standards. In vitro cytotoxicity tests are a primary step in evaluating the biological risk of a medical device.[4]

Experimental Protocols Protocol 1: Synthesis of BPU-11 Polymer

This protocol describes the two-step solution polymerization method for synthesizing **BPU-11**.

Materials:

Poly(ε-caprolactone) diol (PCL-diol)



- 1,4-butane diisocyanate (BDI)
- 1,3-diaminopropane (DAP) (chain extender)
- Dimethylacetamide (DMAc) (solvent)
- Stannous octoate (catalyst)
- Nitrogen gas supply
- Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
- Drying oven

Procedure:

- Dry PCL-diol under vacuum at 80°C for 24 hours prior to use.
- Set up the reaction vessel under a nitrogen atmosphere.
- Add the dried PCL-diol and DMAc to the reaction vessel and stir until the PCL-diol is completely dissolved.
- Add BDI to the solution and stir vigorously.
- Add a catalytic amount of stannous octoate to initiate the prepolymerization reaction.
- Maintain the reaction at 80°C for 2 hours to form the NCO-terminated prepolymer.
- In a separate flask, dissolve the chain extender (DAP) in DMAc.
- Slowly add the chain extender solution to the prepolymer solution under vigorous stirring.
- Continue the chain extension reaction at 50°C for 3 hours.
- Precipitate the resulting BPU-11 polymer in a non-solvent such as methanol.
- Collect the polymer and dry it under vacuum at 60°C for 48 hours.



Protocol 2: Fabrication of BPU-11 Artificial Ligament Scaffolds by Electrospinning

This protocol details the fabrication of nanofibrous **BPU-11** scaffolds using electrospinning, a technique capable of producing fibers with nanometric dimensions that mimic the extracellular matrix of native tissues.[5][6]

Materials:

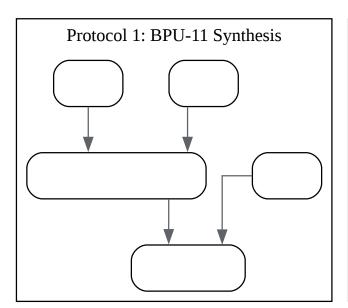
- Synthesized BPU-11 polymer
- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP) (solvent)
- Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)
- Aluminum foil

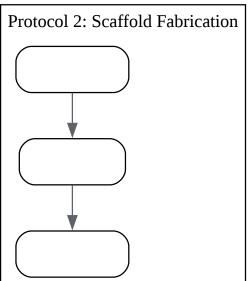
Procedure:

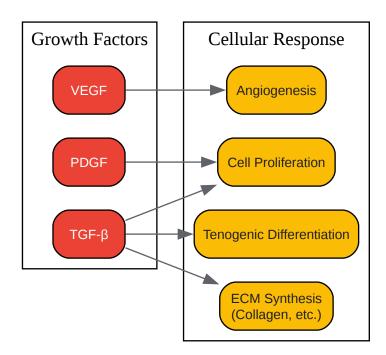
- Dissolve the dried **BPU-11** polymer in HFP to achieve a 15% (w/v) solution. Stir overnight to ensure complete dissolution.
- Load the polymer solution into a syringe fitted with a 22-gauge spinneret.
- Place the syringe in the syringe pump.
- · Cover the collector with aluminum foil.
- Set the electrospinning parameters:
 - Voltage: 15-20 kV
 - Flow rate: 1-2 mL/h
 - Distance between spinneret and collector: 15-20 cm
- Initiate the electrospinning process. The high voltage will create a Taylor cone at the tip of the spinneret, from which a polymer jet is ejected towards the collector.



- Continue the process until a scaffold of the desired thickness is obtained.
- Carefully peel the electrospun scaffold from the aluminum foil.
- Dry the scaffold under vacuum at room temperature for 48 hours to remove any residual solvent.







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